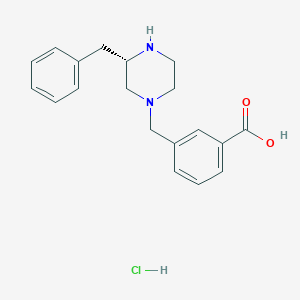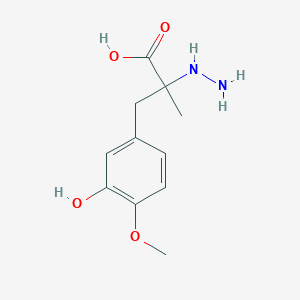
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety linked to a benzoic acid derivative. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
化学反応の分析
Types of Reactions
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alcohols.
科学的研究の応用
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid: The free base form of the compound.
®-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride: The enantiomer of the compound.
N-Benzylpiperazine: A simpler analog with similar structural features.
Uniqueness
(S)-3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both benzylpiperazine and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C19H23ClN2O2 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC名 |
3-[[(3S)-3-benzylpiperazin-1-yl]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(23)17-8-4-7-16(11-17)13-21-10-9-20-18(14-21)12-15-5-2-1-3-6-15;/h1-8,11,18,20H,9-10,12-14H2,(H,22,23);1H/t18-;/m0./s1 |
InChIキー |
JVJOGVNLRORPPL-FERBBOLQSA-N |
異性体SMILES |
C1CN(C[C@@H](N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O.Cl |
正規SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-((3AR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13651197.png)








